

The Foundational Science of Suberoyl bishydroxamic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Suberoyl bis-hydroxamic acid	
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For Researchers, Scientists, and Drug Development Professionals

Suberoyl bis-hydroxamic acid (SBHA), more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or by its marketed name Vorinostat, stands as a pioneering molecule in the field of epigenetics and cancer therapy. As the first histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA), its development marked a significant advancement in targeting the epigenetic machinery of cancer cells. This technical guide delves into the core scientific principles underlying SAHA's mechanism of action, its quantitative efficacy, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Reversing Epigenetic Silencing

SAHA is a potent, non-selective pan-HDAC inhibitor, targeting a broad range of histone deacetylase enzymes. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[1]

The primary mechanism of action of SAHA involves the chelation of the zinc ion located in the active site of HDAC enzymes.[2] This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones. The increased acetylation results in a more relaxed, transcriptionally active chromatin state.[1] This "opening" of the chromatin allows for the re-



expression of silenced tumor suppressor genes and other genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[1][3]

Quantitative Data on Efficacy

The inhibitory activity of SAHA has been quantified against various HDAC isoforms and its cytotoxic effects have been measured in numerous cancer cell lines.

Inhibitory Activity Against HDAC Isoforms

SAHA exhibits potent inhibitory activity against Class I and II HDACs, with varying degrees of selectivity. The half-maximal inhibitory concentration (IC50) values are a key measure of its potency.

HDAC Isoform	IC50 (nM)	Reference
HDAC1	10	[4]
HDAC2	-	-
HDAC3	20	[4]
HDAC6	-	-
HDAC8	-	-
Pan-HDAC	~10	[2][5]

Note: A comprehensive and consistent set of IC50 values for all HDAC isoforms from a single source is not readily available in the public domain. The provided values are based on available literature.

Anti-proliferative Activity in Cancer Cell Lines

The efficacy of SAHA in inhibiting cancer cell growth is demonstrated by its IC50 values across a range of human cancer cell lines.



Cell Line	Cancer Type	IC50 (μM)	Reference
Various Cancer Cell Lines	-	3 - 8	
SW-982	Synovial Sarcoma	8.6	[6]
SW-1353	Chondrosarcoma	2.0	[6]

Clinical Efficacy in Cutaneous T-Cell Lymphoma (CTCL)

Clinical trials have established the efficacy of Vorinostat in the treatment of refractory CTCL.

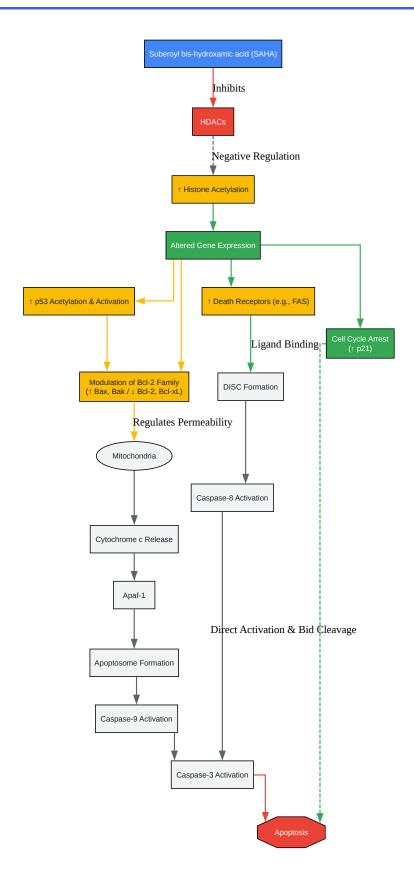
Study Phase	Number of Patients	Dosing Regimen	Overall Response Rate	Reference
Phase II	33	400 mg daily	24.2% (Partial Response)	[7][8][9]
Phase II (pooled data)	-	400 mg daily	24% - 30%	[10]
Phase II (pooled data)	-	400 mg daily	30% - 31%	[11]

Key Signaling Pathways Modulated by SAHA

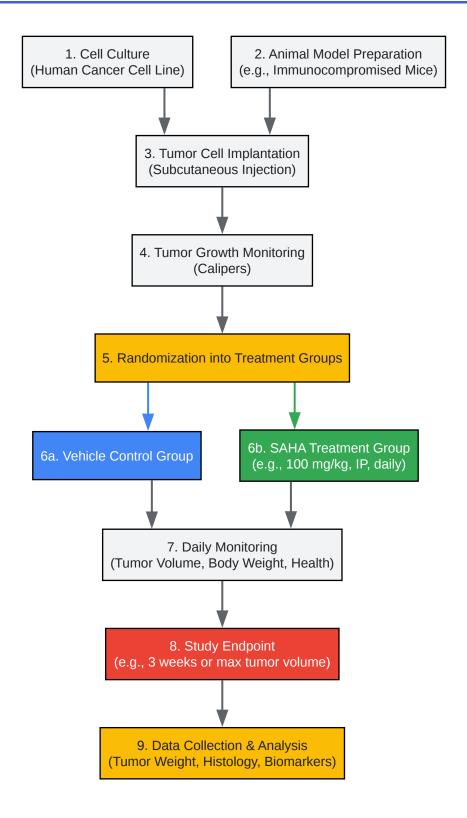
SAHA's induction of apoptosis is a critical component of its anti-cancer activity. This process is orchestrated through the modulation of key signaling pathways, primarily the intrinsic and extrinsic apoptosis pathways.

SAHA-Induced Apoptosis Signaling Pathway









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